

Unraveling the Structural Enigma of Sodium Bismuth Tartrate: A Technical Guide

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Compound of Interest

Compound Name: Sodium bismuth tartrate

Cat. No.: B196111

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Abstract

Sodium Bismuth Tartrate, a coordination complex with a history of application in biomedical research, presents a compelling case for detailed structural elucidation. This technical guide provides a comprehensive overview of the methodologies employed to characterize its crystalline structure, summarizes its known physicochemical properties, and discusses its coordination chemistry. Despite extensive investigation, a complete, publicly available single-crystal structure of **Sodium Bismuth Tartrate** remains elusive. This document, therefore, serves as a foundational resource, outlining the established analytical techniques and offering insights into the anticipated structural features based on related tartrate complexes.

Introduction

Sodium Bismuth Tartrate (CAS 31586-77-3) is a coordination complex of bismuth, sodium, and tartaric acid.[1] Historically, it and other bismuth compounds have been explored for their therapeutic potential, particularly in treating gastrointestinal ailments.[1][2] A thorough understanding of its solid-state structure is paramount for elucidating structure-activity relationships, optimizing synthesis protocols, and developing novel therapeutic applications. The three-dimensional arrangement of atoms in the crystal lattice governs crucial properties such as solubility, stability, and bioavailability.

While the precise crystal structure of **Sodium Bismuth Tartrate** has not been fully detailed in publicly accessible databases, this guide consolidates the available information and outlines the standard experimental procedures for its determination.

Physicochemical Properties

A summary of the known physicochemical properties of **Sodium Bismuth Tartrate** is presented in Table 1.

Property	Value	Reference
CAS Number	31586-77-3	[1]
Molecular Formula	C ₄ H ₂ BiNaO ₆	[3]
Molecular Weight	378.02 g/mol	[3]
Appearance	White to off-white crystalline powder	[4]
Solubility	Soluble in water	[4]
InChI Key	YPQBHUDKOKUINZ-OLXYHTOASA-L	[3]

Experimental Protocols for Structural Elucidation

The determination of the crystal structure of a compound like **Sodium Bismuth Tartrate** necessitates a combination of synthesis, crystallization, and characterization techniques.

Synthesis and Crystallization

The synthesis of **Sodium Bismuth Tartrate** typically involves the reaction of a bismuth salt with tartaric acid in the presence of a sodium base.[1]

A common synthetic approach includes:

- Dissolving a bismuth salt, such as bismuth nitrate, in an acidic aqueous solution to prevent hydrolysis.

- Separately, preparing a solution of L-(+)-tartaric acid and a sodium base, like sodium hydroxide or sodium bicarbonate, to form sodium tartrate.
- The two solutions are then carefully mixed, often with controlled pH adjustment, to precipitate **Sodium Bismuth Tartrate**.
- The resulting precipitate is collected by filtration, washed with deionized water and a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials and byproducts, and subsequently dried under vacuum.

For single-crystal X-ray diffraction analysis, the growth of high-quality single crystals is essential. This can be achieved through various methods such as slow evaporation of the solvent, vapor diffusion, or hydrothermal synthesis.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive technique for determining the crystallographic structure of a solid.^[1]

- **Single-Crystal X-ray Diffraction (SC-XRD):** This is the gold-standard method for obtaining a complete and unambiguous crystal structure. A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to determine the unit cell parameters, space group, and the precise positions of all atoms in the crystal lattice.
- **Powder X-ray Diffraction (PXRD):** PXRD is a powerful technique for phase identification, assessing sample purity, and determining unit cell parameters.^[1] A polycrystalline sample is exposed to an X-ray beam, and the resulting diffraction pattern is a fingerprint of the crystalline phases present. For complex structures where single crystals are not readily obtainable, Rietveld refinement of powder diffraction data can be employed to refine the crystal structure model.^{[1][2]}

Spectroscopic Characterization

Vibrational spectroscopy provides valuable information about the functional groups and coordination environment within the molecule.

- **Fourier-Transform Infrared (FTIR) Spectroscopy:** FTIR spectroscopy measures the absorption of infrared radiation by the sample, revealing the vibrational modes of the functional groups. In **Sodium Bismuth Tartrate**, characteristic peaks for the carboxylate (COO^-) and hydroxyl ($-\text{OH}$) groups of the tartrate ligand are expected, and shifts in their positions upon coordination to the bismuth ion can provide insights into the bonding.
- **Raman Spectroscopy:** Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of the Bi-O bonds and can provide further details about the coordination sphere of the bismuth atom.

Structural Insights and Coordination Chemistry

Although the specific crystal structure of **Sodium Bismuth Tartrate** is not available, the coordination chemistry of bismuth with tartrate ligands is known to be complex and pH-dependent.^[1] The tartrate anion can act as a multidentate ligand, coordinating to the bismuth(III) ion through its carboxylate and hydroxyl groups. This can lead to the formation of mononuclear, dinuclear, or polynuclear complexes in both solution and the solid state.^[1]

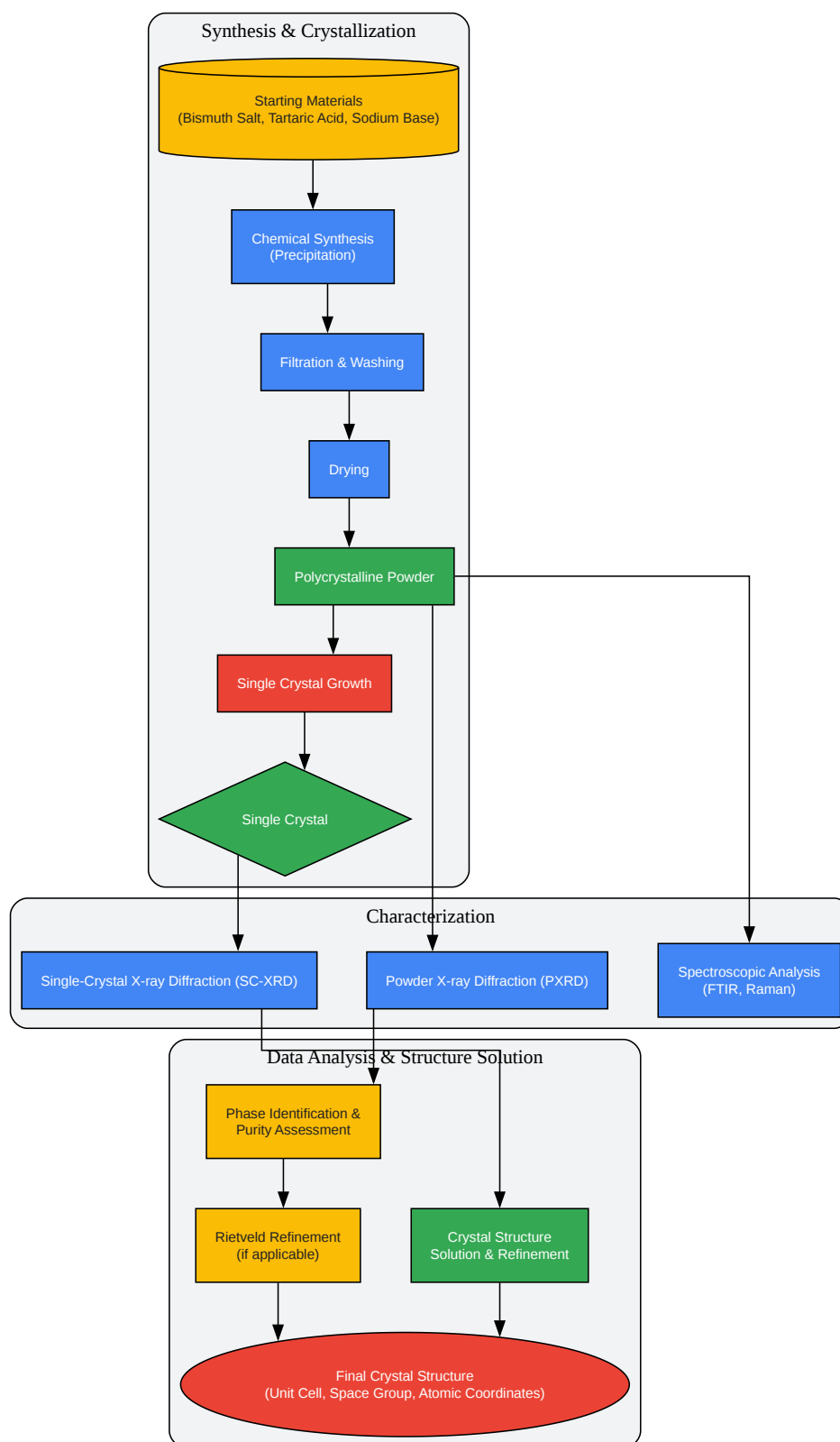
The coordination environment around the bismuth(III) ion is highly variable and can be influenced by factors such as stoichiometry and the presence of other coordinating species.

Visualizations

Experimental Workflow for Crystal Structure

Determination

The following diagram illustrates a typical experimental workflow for the synthesis and structural characterization of **Sodium Bismuth Tartrate**.



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Caption: Experimental workflow for **Sodium Bismuth Tartrate**.

Hypothetical Coordination of Bismuth with Tartrate

This diagram illustrates the potential coordination modes of a tartrate ligand to a bismuth(III) center.

Caption: Hypothetical Bismuth-Tartrate coordination.

Conclusion

While a definitive crystal structure of **Sodium Bismuth Tartrate** is not currently available in the public domain, this technical guide provides a thorough overview of the necessary experimental procedures for its determination. The synthesis, crystallization, and characterization techniques described, particularly single-crystal and powder X-ray diffraction, are fundamental to fully elucidating its three-dimensional atomic arrangement. Such a structural determination would be a significant contribution to the fields of inorganic chemistry and medicinal chemistry, providing a basis for the rational design of new bismuth-based therapeutic agents. Further research focused on the growth of high-quality single crystals of **Sodium Bismuth Tartrate** is highly encouraged to resolve its structural ambiguity.

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